

# Spectroscopic Profile of 2,3-Dimethylindole: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Dimethylindole

Cat. No.: B146702

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This guide provides a comprehensive overview of the key spectroscopic data for **2,3-Dimethylindole**, a significant indole derivative utilized in the synthesis of various biologically active compounds, including amino acids and plant hormones. The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition, tailored for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The empirical formula for **2,3-Dimethylindole** is  $C_{10}H_{11}N$ , with a molecular weight of 145.20 g/mol. The following tables summarize the critical spectroscopic data obtained from experimental analyses.

### Table 1: $^1H$ NMR Spectroscopic Data for 2,3-Dimethylindole

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.61	s	1H	N-H
7.35	d	1H	Ar-H
7.22	d	1H	Ar-H
6.99-7.00	m	2H	Ar-H
2.31	s	3H	C2-CH <sub>3</sub>
2.16	s	3H	C3-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 500 MHz<sup>[1]</sup>

## Table 2: <sup>13</sup>C NMR Spectroscopic Data for 2,3-Dimethylindole

Chemical Shift ( $\delta$ ) ppm	Assignment
159.5	C=C
146.4	C=C
135.32	C (Aromatic)
132.8	C (Aromatic)
130.82	C (Aromatic)
129.56	C (Aromatic)
127.6	C (Aromatic)
122.8	C (Aromatic)
121.02	C (Aromatic)
119.3	C (Aromatic)
118.08	C (Aromatic)
110.20	C (Aromatic)
107.20	C (Aromatic)
25.3	-CH <sub>3</sub>
11.63	-CH <sub>3</sub>
8.60	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 125 MHz<sup>[1][2]</sup>

### Table 3: Infrared (IR) Spectroscopic Data for 2,3-Dimethylindole

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
2900-2880	Medium	Aliphatic C-H Stretch

Technique: KBr Wafer[3]

**Table 4: Mass Spectrometry (MS) Data for 2,3-Dimethylindole**

m/z	Relative Intensity (%)
145.0	93.7
144.0	100.0
143.0	12.1
130.0	42.9
115.0	7.1
103.0	6.4
77.0	11.8

Technique: Electron Ionization (EI)[4]

## Experimental Protocols

The spectroscopic data presented were acquired using standard analytical techniques. The following provides a generalized description of the methodologies employed.

**Synthesis of 2,3-Dimethylindole:** The compound was synthesized via the Fischer indolization of 2-butanone and phenylhydrazine in ethanol, utilizing boron trifluoride etherate as a catalyst. The crude product was purified by recrystallization from hexane.[1]

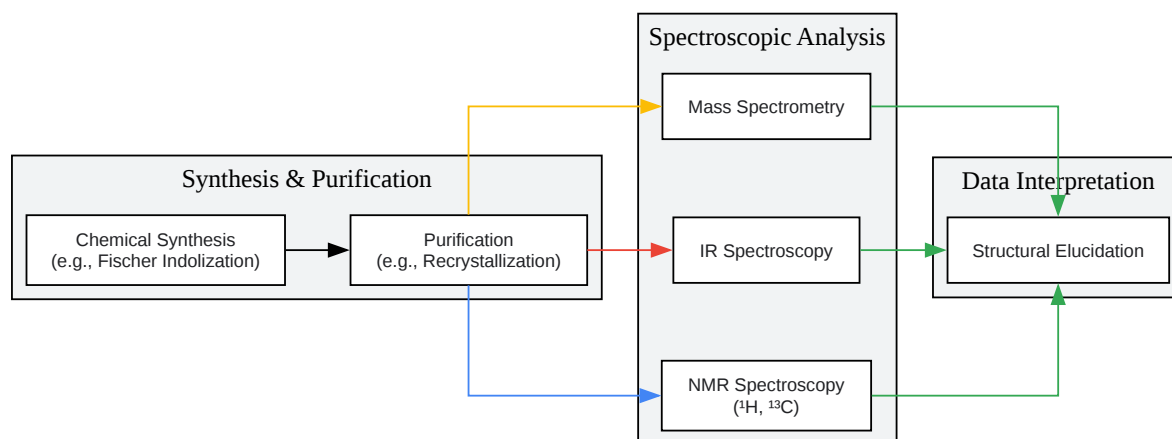
NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a BrukerBio Spin AG spectrometer operating at a frequency of 500 MHz for proton NMR and 125 MHz for carbon NMR.[1][2] Deuterated chloroform ( $\text{CDCl}_3$ ) was used as the solvent. Another instrument mentioned for  $^1\text{H}$  NMR is a Varian A-60D.[3]

Infrared Spectroscopy: IR spectra were obtained using a Jasco model 5300 FT-IR spectrometer.[1] The sample was prepared as a KBr wafer.[3] Vapor phase IR spectra have also been recorded using a DIGILAB FTS-14 instrument.[3]

Mass Spectrometry: Mass spectra were recorded on a Jeol SX 102/DA-6000 mass spectrometer using Electron Ionization (EI).[1] Another cited instrument for GC-MS analysis is the MX-1303.[3]

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **2,3-Dimethylindole**.



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